Structural uniqueness relative to commercially available 4,5-dihydro-1H-pyrazole‑1‑yl‑oxobutanoic acid congeners
The target compound is the only commercially listed 4-(5-(4‑bromophenyl)-3-(4‑methylphenyl)-4,5‑dihydro‑1H‑pyrazol‑1‑yl)-4‑oxobutanoic acid within the set of closely related analogs that share the same core scaffold. The nearest commercially available neighbors—4-(5-(4‑methoxyphenyl)-3-(p‑tolyl)-… (CAS 362490‑57‑1), 4-(5-(3‑nitrophenyl)-3-(p‑tolyl)-… (CAS 332390‑96‑2), and 4-(3-(4‑bromophenyl)-5-(2,3‑dimethoxyphenyl)-… (CAS 335398‑96‑4)—each differ by at least one aryl‑ring substituent, resulting in distinct electronic and steric profiles . No quantitative head‑to‑head biological data were located for the target compound; therefore the differentiation rests on verified structural uniqueness rather than potency comparisons.
| Evidence Dimension | Chemical structure (aryl substitution pattern) |
|---|---|
| Target Compound Data | 5‑(4‑bromophenyl), 3‑(4‑methylphenyl) |
| Comparator Or Baseline | 5‑(4‑methoxyphenyl), 3‑(4‑methylphenyl) [CAS 362490‑57‑1]; 5‑(3‑nitrophenyl), 3‑(4‑methylphenyl) [CAS 332390‑96‑2]; 3‑(4‑bromophenyl), 5‑(2,3‑dimethoxyphenyl) [CAS 335398‑96‑4] |
| Quantified Difference | Not applicable (no quantitative bioactivity data available) |
| Conditions | Structural comparison based on vendor catalogs and chemical databases |
Why This Matters
For medicinal chemistry campaigns exploring SAR around the 4,5‑dihydro‑1H‑pyrazole‑1‑yl‑oxobutanoic acid scaffold, the 4‑bromophenyl/4‑methylphenyl combination represents a discrete substitution vector not covered by other off‑the‑shelf analogs.
